

Synthesis of 6-Ethoxy-2-mercaptobenzothiazole Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Ethoxy-2-mercaptobenzothiazole

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This document provides detailed protocols for the synthesis of various derivatives of **6-ethoxy-2-mercaptobenzothiazole**, a versatile scaffold in medicinal chemistry. The synthesized compounds have shown potential as α -glucosidase inhibitors, making them promising candidates for further investigation in the management of type 2 diabetes.

Synthetic Protocols

Two primary synthetic strategies are outlined for the derivatization of **6-ethoxy-2-mercaptobenzothiazole**: S-alkylation with substituted phenacyl bromides and S-alkylation with substituted benzyl bromides. Additionally, a multi-step protocol for the synthesis of 1,3,4-oxadiazole derivatives is provided.

General Protocol for the Synthesis of 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives (Scheme 1)

This procedure details the S-alkylation of **6-ethoxy-2-mercaptobenzothiazole** with various substituted phenacyl bromides.

Experimental Protocol:

A solution of **6-ethoxy-2-mercaptobenzothiazole** (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at room temperature. To this solution, potassium carbonate (K_2CO_3 , 1.5 mmol) is added, and the mixture is stirred for 30 minutes. The respective substituted phenacyl bromide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 10-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired 2-(((aryl)carbonyl)methylthio)-6-ethoxybenzothiazole derivative.

General Protocol for the Synthesis of 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives (Scheme 2)

This protocol describes the S-alkylation of **6-ethoxy-2-mercaptobenzothiazole** using various substituted benzyl bromides.

Experimental Protocol:

To a solution of **6-ethoxy-2-mercaptobenzothiazole** (1.0 mmol) in DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate substituted benzyl bromide (1.1 mmol) is then added, and the reaction is stirred at room temperature for 8-10 hours. Reaction completion is monitored by TLC. After completion, the mixture is poured into ice-cold water (50 mL), and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from an ethanol/water mixture to yield the pure 2-(arylmethylthio)-6-ethoxybenzothiazole derivative.

Multi-step Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (Scheme 3)

This multi-step synthesis involves the initial S-alkylation of **6-ethoxy-2-mercaptobenzothiazole** with ethyl chloroacetate, followed by hydrazinolysis, cyclization with carbon disulfide, and a final S-alkylation or acylation step. A series of compounds with anti-inflammatory, antimicrobial, and antioxidant activity can be synthesized through this pathway.^[1]

Step i: Synthesis of Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate

To a solution of **6-ethoxy-2-mercaptobenzothiazole** (1.0 mmol) in absolute ethanol (20 mL), anhydrous potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 15 minutes. Ethyl chloroacetate (1.1 mmol) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is poured into cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step ii: Synthesis of 2-((6-Ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide

Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate (1.0 mmol) is dissolved in ethanol (15 mL), and hydrazine hydrate (99%, 2.0 mmol) is added. The mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding acetohydrazide.

Step iii: Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol

A mixture of 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide (1.0 mmol) and potassium hydroxide (1.2 mmol) in absolute ethanol (20 mL) is treated with carbon disulfide (1.5 mmol). The reaction mixture is heated under reflux for 12-14 hours until the evolution of hydrogen sulfide ceases. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 1,3,4-oxadiazole-2-thiol.

Data Presentation

The following tables summarize the quantitative data for representative derivatives synthesized using the protocols described above.

Table 1: Physical and Spectral Data for 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives

Compound ID	Ar	Yield (%)	m.p. (°C)	¹ H NMR (δ, ppm)
1a	C ₆ H ₅	85	138-140	1.42 (t, 3H, OCH ₂ CH ₃), 4.08 (q, 2H, OCH ₂ CH ₃), 4.95 (s, 2H, SCH ₂), 7.05-7.95 (m, 8H, Ar-H)
1b	4-ClC ₆ H ₄	88	155-157	1.43 (t, 3H, OCH ₂ CH ₃), 4.10 (q, 2H, OCH ₂ CH ₃), 4.98 (s, 2H, SCH ₂), 7.10-8.00 (m, 7H, Ar-H)
1c	4-NO ₂ C ₆ H ₄	90	178-180	1.45 (t, 3H, OCH ₂ CH ₃), 4.12 (q, 2H, OCH ₂ CH ₃), 5.05 (s, 2H, SCH ₂), 7.15-8.35 (m, 7H, Ar-H)

Table 2: Physical and Spectral Data for 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives

Compound ID	Ar	Yield (%)	m.p. (°C)	¹ H NMR (δ, ppm)
2a	C ₆ H ₅	92	110-112	1.40 (t, 3H, OCH ₂ CH ₃), 4.05 (q, 2H, OCH ₂ CH ₃), 4.50 (s, 2H, SCH ₂), 6.90-7.80 (m, 8H, Ar-H)
2b	4-CH ₃ C ₆ H ₄	94	121-123	1.41 (t, 3H, OCH ₂ CH ₃), 2.30 (s, 3H, Ar-CH ₃), 4.06 (q, 2H, OCH ₂ CH ₃), 4.48 (s, 2H, SCH ₂), 6.95-7.75 (m, 7H, Ar-H)
2c	4-FC ₆ H ₄	91	115-117	1.42 (t, 3H, OCH ₂ CH ₃), 4.08 (q, 2H, OCH ₂ CH ₃), 4.52 (s, 2H, SCH ₂), 7.00-7.85 (m, 7H, Ar-H)

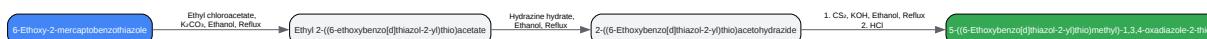
Table 3: α-Glucosidase Inhibitory Activity of Synthesized Derivatives

Compound ID	IC ₅₀ (μM)
1a	15.2 ± 0.3
1b	10.8 ± 0.2
1c	8.5 ± 0.1
2a	25.6 ± 0.5
2b	22.1 ± 0.4
2c	18.9 ± 0.3
Acarbose (Std.)	840.38 ± 1.52

Visualizations

Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

The following diagram illustrates the multi-step synthesis of 5-((6-ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol derivatives.

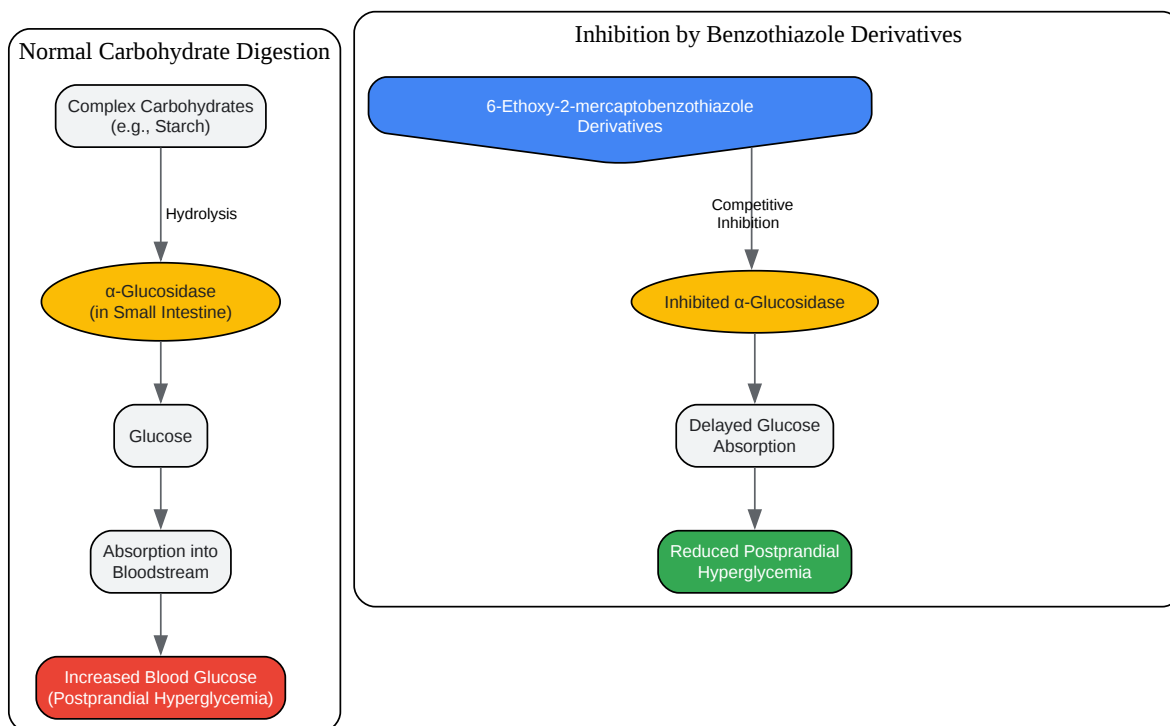


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Caption: Multi-step synthesis of 1,3,4-oxadiazole derivatives.

Mechanism of α -Glucosidase Inhibition

This diagram illustrates the role of α -glucosidase in carbohydrate digestion and how its inhibition by **6-ethoxy-2-mercaptobenzothiazole** derivatives can help manage postprandial hyperglycemia. α -Glucosidase, an enzyme located in the small intestine, is responsible for breaking down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream.[2][3] Inhibitors of this enzyme, such as the synthesized benzothiazole derivatives, competitively block the active site of α -glucosidase.[3] This action slows down the digestion and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.[2]



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Caption: Mechanism of α -glucosidase inhibition.

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